molecular formula C11H8N2S B8471777 8-Methyl-7-quinolinylisothiocyanate

8-Methyl-7-quinolinylisothiocyanate

Cat. No. B8471777
M. Wt: 200.26 g/mol
InChI Key: QJKCJDNZSDQMQQ-UHFFFAOYSA-N
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Patent
US05716966

Procedure details

To a solution of di-2-pyridyl thionocarbonate (DPT) (2.29 g) (Aldrich) and 4-dimethylaminopyridine (DMAP)(0.02 g) in CH2Cl2 (50 mL) is added dropwise a solution of 7-amino-8-methylquinoline (1.3 g) in CH2Cl2 (50 mL). The mixture is stirred for 5 hours at room temperature then rotary evaporated. The residue is purified by flash chromatography on silica gel, eluting with 25% ethyl acetate/hexane to afford 8-methyl-7-quinolinylisothiocyanate as a pale yellow solid.
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C=C(O[C:8](OC2N=CC=CC=2)=[S:9])N=CC=1.[NH2:17][C:18]1[C:27]([CH3:28])=[C:26]2[C:21]([CH:22]=[CH:23][CH:24]=[N:25]2)=[CH:20][CH:19]=1>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH3:28][C:27]1[C:18]([N:17]=[C:8]=[S:9])=[CH:19][CH:20]=[C:21]2[C:26]=1[N:25]=[CH:24][CH:23]=[CH:22]2

Inputs

Step One
Name
Quantity
2.29 g
Type
reactant
Smiles
C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2
Name
Quantity
1.3 g
Type
reactant
Smiles
NC1=CC=C2C=CC=NC2=C1C
Name
Quantity
0.02 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 25% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC=1C(=CC=C2C=CC=NC12)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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